N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norleucine
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Overview
Description
N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norleucine is a complex organic compound that belongs to the class of amino acid derivatives. This compound is characterized by the presence of a hydroxy group, a ketone group, and a tetrahydrocyclopenta[c]chromen structure. It has garnered interest in the scientific community due to its potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norleucine typically involves the following steps:
Pechmann Condensation: The starting hydroxycoumarin is prepared via Pechmann condensation of resorcinol and ethyl-2-oxocyclopentacarboxylate in the presence of sulfuric acid (H₂SO₄) .
Saponification and Acidolysis: The ethyl ester is saponified by sodium hydroxide (NaOH) in aqueous propanol-2, followed by acidolysis to form the corresponding acid .
Activated Ester Method: The amino acid moiety is introduced into the coumarin nucleus using the activated ester method, involving N-hydroxysuccinimide esters and dicyclohexylcarbodiimide (DCC) as the condensing agent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate modifications to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norleucine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norleucine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic applications, such as treating allergies and inflammation .
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norleucine involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and ketone groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to exert its effects through modulation of inflammatory and neuroprotective pathways .
Comparison with Similar Compounds
Similar Compounds
7-hydroxy-1,2,3,4-tetrahydrocyclopenta[c]chromen-4-one: Shares a similar core structure but lacks the norleucine moiety .
4-hydroxy-2-quinolones: Similar in structure and biological activity, used in drug research and development .
Uniqueness
N-[(7-hydroxy-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-6-yl)methyl]norleucine is unique due to the presence of both the hydroxycoumarin and amino acid moieties, which confer distinct biological activities and potential therapeutic applications.
Properties
Molecular Formula |
C19H23NO5 |
---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-[(7-hydroxy-4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-6-yl)methylamino]hexanoic acid |
InChI |
InChI=1S/C19H23NO5/c1-2-3-7-15(18(22)23)20-10-14-16(21)9-8-12-11-5-4-6-13(11)19(24)25-17(12)14/h8-9,15,20-21H,2-7,10H2,1H3,(H,22,23) |
InChI Key |
DLDKOKSGPLDRRT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(C(=O)O)NCC1=C(C=CC2=C1OC(=O)C3=C2CCC3)O |
Origin of Product |
United States |
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